molecular formula C5H6N2O2 B7767491 Thymine CAS No. 2792-47-4

Thymine

Cat. No.: B7767491
CAS No.: 2792-47-4
M. Wt: 126.11 g/mol
InChI Key: RWQNBRDOKXIBIV-UHFFFAOYSA-N
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Description

Thymine, also known as 5-methyluracil, is one of the four nucleotide bases in the nucleic acid of DNA, represented by the letters G–C–A–T. It is a pyrimidine nucleobase and pairs with adenine via two hydrogen bonds, thereby stabilizing the nucleic acid structures. This compound was first isolated in 1893 by Albrecht Kossel and Albert Neumann from calf thymus glands, which is how it got its name .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Thymine plays a crucial role in biochemical reactions, particularly in the formation of DNA. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound pairs with adenine via two hydrogen bonds, which helps stabilize the nucleic acid structures in DNA .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. Abnormal changes to this compound or a deficiency of this compound in DNA may result in mutation or an irregularity in the immune system and may result in symptoms of mental retardation, cancer, ageing, cardiovascular disease, renal failure and other diseases .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound pairs with adenine in DNA, and this pairing is facilitated by two hydrogen bonds .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, modifications to this compound, such as 5-formyl-2’-deoxyuridine (5fU), can alter DNA structures . This suggests that this compound and its modifications have potential long-term effects on cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels. For instance, this compound can be generated from uracil by the action of ten-eleven translocation (TET) enzymes .

Chemical Reactions Analysis

Thymine undergoes various chemical reactions, including:

Common reagents used in these reactions include ultraviolet light for dimer formation and oxidizing agents for oxidation reactions. Major products formed include hydantoins and this compound dimers.

Comparison with Similar Compounds

Thymine is similar to other pyrimidine bases such as cytosine and uracil. it is unique in its presence in DNA, where it pairs with adenine, whereas uracil replaces this compound in RNA . Cytosine, another pyrimidine base, pairs with guanine in both DNA and RNA . This compound’s unique role in DNA and its ability to form dimers under ultraviolet light exposure distinguish it from other similar compounds.

Similar Compounds

This compound’s unique properties and applications make it a compound of significant interest in various scientific fields.

Properties

IUPAC Name

5-methyl-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)
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InChI Key

RWQNBRDOKXIBIV-UHFFFAOYSA-N
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Canonical SMILES

CC1=CNC(=O)NC1=O
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Molecular Formula

C5H6N2O2
Record name thymine
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Related CAS

28806-14-6
Record name 2,4(1H,3H)-Pyrimidinedione, 5-methyl-, dimer
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DSSTOX Substance ID

DTXSID4052342
Record name Thymine
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Molecular Weight

126.11 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid
Record name Thymine
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Solubility

3.82 mg/mL
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Vapor Pressure

0.00000133 [mmHg]
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CAS No.

65-71-4, 2792-47-4
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Record name THYMINE
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Melting Point

320 °C
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Record name Thymine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of thymine?

A1: this compound's molecular formula is C5H6N2O2, and its molecular weight is 126.11 g/mol.

Q2: How can the presence of this compound be detected in DNA?

A2: this compound, along with other DNA bases, can be detected and quantified using techniques like capillary gas chromatography with electron capture detection [] or high-performance liquid chromatography with a UV detector []. These methods are often employed to analyze the formation and repair of DNA damage products, such as this compound dimers.

Q3: How does ultraviolet (UV) radiation affect this compound in DNA?

A3: UV radiation can induce the formation of this compound dimers, primarily cyclobutane pyrimidine dimers (TT-CPDs), where two adjacent thymines on the same DNA strand form a covalent bond. [, , ] This type of DNA damage can disrupt DNA replication and transcription, potentially leading to mutations.

Q4: Does the DNA sequence context influence the formation of this compound dimers?

A4: Yes, the rate of TT-CPD formation is influenced by the flanking bases surrounding the this compound-thymine step. Studies have shown that flanking purine bases reduce the formation rate, while flanking cytosine bases enhance it. [] This sequence dependence highlights the role of neighboring base interactions in modulating DNA photochemistry.

Q5: What is “thymineless death” and how does it relate to this compound?

A5: "Thymineless death" refers to the phenomenon where cells lacking the ability to synthesize this compound, such as certain mutants of Escherichia coli and Bacillus subtilis, undergo cell death when deprived of this compound. This occurs due to an imbalance in DNA precursor synthesis and can lead to DNA damage and replication fork stalling. [, , ]

Q6: How do cells repair this compound dimers induced by UV radiation?

A6: Cells have evolved multiple repair mechanisms to cope with UV-induced damage like this compound dimers. These include:

  • Photoreactivation: This process utilizes photolyase enzymes to directly reverse the dimerization using visible light energy. [, ]
  • Nucleotide excision repair (NER): NER involves a complex pathway where damaged DNA segments, including those containing this compound dimers, are recognized and excised. The resulting gap is then filled in by DNA polymerase and sealed by DNA ligase. [, ]
  • Base excision repair (BER): This pathway involves the removal of damaged bases, including this compound glycol, by DNA glycosylases, followed by the replacement of the excised base. []

Q7: How does the repair of this compound dimers influence mutation rates?

A8: The accuracy of DNA repair mechanisms plays a crucial role in determining mutation rates. While photoreactivation is considered highly accurate, errors during NER and other repair processes can lead to mutations. []

Q8: What is the role of dihydrothis compound dehydrogenase?

A9: Dihydrothis compound dehydrogenase is an enzyme involved in pyrimidine catabolism. It catalyzes the oxidation of dihydrothis compound to this compound. Deficiency in this enzyme can lead to elevated levels of uracil and this compound in the body. []

Q9: How can this compound-requiring mutants be used in research?

A10: this compound-requiring bacterial mutants, like those of Bacillus subtilis, serve as valuable tools for studying DNA synthesis and repair. Researchers can control DNA synthesis by manipulating the availability of this compound in the growth medium. These mutants are also useful for preparing radioactively labeled or density-labeled DNA for transformation experiments. []

Q10: How is computational chemistry used to study this compound and its interactions?

A11: Computational techniques, such as density functional theory (DFT) and molecular dynamics simulations, provide valuable insights into the electronic structure, interactions, and dynamics of this compound. [, , , ] These studies help understand this compound's role in DNA structure, stability, and recognition processes, including base pairing and stacking interactions.

Q11: How do this compound dimers affect the stability of DNA duplexes?

A12: The introduction of a cis-syn this compound dimer into a DNA duplex generally leads to localized destabilization, as evidenced by decreased melting temperatures and altered base pair opening dynamics. [] This destabilization is crucial for the recognition and repair of these lesions by cellular repair machinery.

Q12: Can this compound and its derivatives be used in material science?

A13: Research on incorporating this compound and related molecules into synthetic polymers is emerging. For example, an amphiphilic polymer containing this compound and aza-crown ethers has been synthesized, demonstrating self-assembly into nanospheres in aqueous solutions. This opens up possibilities for developing novel materials with potential applications in nanotechnology and biomedicine. []

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